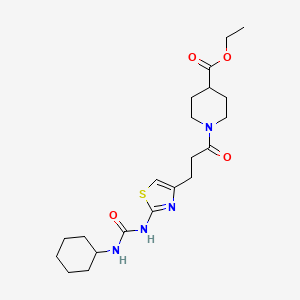

Ethyl 1-(3-(2-(3-cyclohexylureido)thiazol-4-yl)propanoyl)piperidine-4-carboxylate

CAS No.: 1040668-64-1

Cat. No.: VC4434079

Molecular Formula: C21H32N4O4S

Molecular Weight: 436.57

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1040668-64-1 |

|---|---|

| Molecular Formula | C21H32N4O4S |

| Molecular Weight | 436.57 |

| IUPAC Name | ethyl 1-[3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]propanoyl]piperidine-4-carboxylate |

| Standard InChI | InChI=1S/C21H32N4O4S/c1-2-29-19(27)15-10-12-25(13-11-15)18(26)9-8-17-14-30-21(23-17)24-20(28)22-16-6-4-3-5-7-16/h14-16H,2-13H2,1H3,(H2,22,23,24,28) |

| Standard InChI Key | HRGIUBYGYNNLFU-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1CCN(CC1)C(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3 |

Introduction

Ethyl 1-(3-(2-(3-cyclohexylureido)thiazol-4-yl)propanoyl)piperidine-4-carboxylate is a complex organic compound that combines elements of piperidine, thiazole, and cyclohexylureido moieties. This compound is of interest due to its potential biological and chemical properties, which can be leveraged in pharmaceutical research and development.

Synthesis

The synthesis of Ethyl 1-(3-(2-(3-cyclohexylureido)thiazol-4-yl)propanoyl)piperidine-4-carboxylate would likely involve multiple steps, including the formation of the thiazole ring, introduction of the cyclohexylureido group, and coupling with the piperidine moiety. A general approach might involve:

-

Thiazole Formation: Synthesis of the thiazole ring using appropriate precursors.

-

Cyclohexylureido Introduction: Attachment of the cyclohexylureido group to the thiazole ring.

-

Piperidine Coupling: Coupling of the thiazole derivative with the piperidine-4-carboxylate moiety.

Research Findings and Future Directions

While specific research findings on Ethyl 1-(3-(2-(3-cyclohexylureido)thiazol-4-yl)propanoyl)piperidine-4-carboxylate are not detailed in the search results, compounds with similar structures have been studied for their therapeutic potential. Future research should focus on synthesizing this compound and evaluating its biological activities to explore potential applications in medicine.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume